2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
2-pyridin-3-yloxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-3-4-11(10(16)6-8)18-9-2-1-5-17-7-9/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWQHNIKYLODPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline: A Molecule of Interest in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive experimental data for this specific molecule is not broadly published, this document synthesizes information from closely related analogues to present a robust predictive profile. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and expected analytical characteristics, all grounded in established chemical principles and data from similar compounds.
Molecular Structure and Physicochemical Properties: A Strategic Design
The molecular architecture of this compound combines three key pharmacophores: a trifluoromethylated aniline, a pyridinyl ring, and an ether linkage. This strategic combination is anticipated to confer a unique set of properties relevant to medicinal chemistry.
Core Structural Features
The foundational structure is an aniline ring substituted at the 5-position with a trifluoromethyl (-CF3) group and at the 2-position with a 3-pyridinyloxy group. The trifluoromethyl group is a well-known modulator of pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2][3] It can enhance metabolic stability, increase lipophilicity, and modulate the electronic nature of the aromatic ring, thereby influencing interactions with biological targets.[2][3] The pyridinyl moiety introduces a basic nitrogen atom, which can be crucial for salt formation and modulating solubility, while also offering potential hydrogen bonding interactions.
Predicted Physicochemical Data
A summary of the predicted and calculated physicochemical properties for this compound is presented in the table below. These values are derived from computational models and comparison with structurally similar molecules.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₉F₃N₂O | Defines the elemental composition. |
| Molecular Weight | 268.21 g/mol | Influences diffusion, bioavailability, and formulation. |
| Appearance | Likely a crystalline solid | Affects handling, formulation, and storage. |
| pKa (most basic) | ~4-5 (Pyridinyl N) | Affects solubility, salt formation, and behavior at physiological pH. |
| LogP | ~3.5 - 4.5 | Indicates lipophilicity, impacting membrane permeability and absorption. |
| Hydrogen Bond Donors | 1 (Amine) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Pyridinyl N, Ether O, Fluorines) | Potential for specific interactions with biological targets. |
Note: These values are estimations and require experimental verification.
Synthesis and Purification: A Proposed Workflow
Proposed Synthetic Pathway
A logical synthetic strategy would involve the coupling of 2-amino-4-(trifluoromethyl)phenol with 3-bromopyridine or 3-chloropyridine. The Ullmann condensation is often preferred for such transformations as it can proceed under milder conditions than traditional SNAr reactions, which may require harsh conditions that could be detrimental to other functional groups on the molecule.
Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-(trifluoromethyl)phenol, 3-halopyridine, a copper(I) catalyst (e.g., copper(I) iodide), a suitable ligand (e.g., L-proline), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.
Analytical Characterization: Spectroscopic and Chromatographic Profile
Robust analytical methods are crucial for confirming the identity, purity, and stability of a compound.[4][5][6] For this compound, a combination of spectroscopic and chromatographic techniques would be employed for full characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on both the aniline and pyridine rings, with coupling patterns indicative of their substitution. The amine protons would appear as a broad singlet.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A single peak corresponding to the -CF3 group would be expected, providing a clear diagnostic marker for the presence of this moiety.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 269.07.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine, C-O-C stretching for the ether linkage, and C-F stretching for the trifluoromethyl group.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing purity and for quantitative analysis.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS could also be a viable method for purity assessment and identification of any volatile impurities.[7]
Caption: A typical analytical workflow for the characterization of a novel chemical entity.
Applications in Drug Discovery and Development
Aniline and pyridine derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[8] The incorporation of a trifluoromethyl group is a proven strategy to enhance the drug-like properties of a molecule.[1][2][3] Given these structural features, this compound is a promising building block for the synthesis of novel therapeutic agents across various disease areas, including but not limited to oncology, inflammation, and infectious diseases. Its utility as an intermediate is highlighted by the reactivity of the aniline amine group, which allows for further elaboration to build more complex molecular architectures.[3]
Conclusion
This compound represents a molecule of high interest for modern drug discovery. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its molecular structure, physicochemical properties, plausible synthesis, and analytical characterization based on established chemical principles and data from closely related analogues. The strategic combination of a trifluoromethylated aniline and a pyridinyl moiety makes it a valuable scaffold for the development of novel therapeutics. Further experimental validation of the predictions outlined in this guide will be essential for its successful application in research and development.
References
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PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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LC-SPE/NMR. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
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MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
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National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Analytical Method for Pyrifluquinazon (Agricultural Products). [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF. [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline. This guide is a synthesis of information from structurally related compounds and should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is an aromatic amine of significant interest in drug discovery and development. Its unique trifluoromethyl and pyridinyloxy moieties make it a valuable building block for synthesizing a range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate, while the pyridinyloxy group can modulate solubility and provide a key interaction point with biological targets.[1]
Given its structural features—an aromatic amine, a pyridyl ether, and a trifluoromethyl group—this compound is anticipated to share toxicological properties with other trifluoromethylanilines and aromatic amines.[2][3] Therefore, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe handling and effective use in a laboratory setting. This guide provides an in-depth analysis of the inferred safety profile of this compound and outlines best practices for its use in research and development.
Inferred Hazard Identification and Toxicological Profile
Based on the known hazards of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its aromatic amine and trifluoromethyl functionalities.
Key Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][7][8]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][4]
-
Organ Toxicity: May cause damage to internal organs through prolonged or repeated exposure.[9] The liver, spleen, and bone marrow are potential target organs.[5]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][5][9]
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and toxicity of the aniline ring. Aromatic amines as a class are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]
Comprehensive Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Containment: For procedures with a higher risk of aerosol generation, consider the use of a glove box.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent skin and eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin absorption, which is a likely route of exposure for aromatic amines.[10] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes.[7][12] |
| Lab Coat | A chemically resistant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for certain operations or in case of ventilation failure.[12] | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage
-
Handling:
-
Storage:
Experimental Workflow: A Step-by-Step Guide to Safe Use
The following protocol outlines a generalized workflow for handling this compound in a laboratory setting.
Protocol: Safe Weighing and Reaction Setup
-
Preparation:
-
Don appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Use a tared, sealed container to minimize exposure.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Add the compound to the reaction vessel carefully to avoid splashing or creating dust.
-
If the reaction is exothermic, ensure adequate cooling is in place before adding the compound.
-
-
Post-Reaction:
-
Quench the reaction carefully under controlled conditions.
-
Clean all glassware with an appropriate solvent in the fume hood.
-
-
Waste Disposal:
Data Presentation: Physicochemical Properties
The following table summarizes the likely physicochemical properties of this compound based on data from structurally similar compounds.
| Property | Inferred Value/Characteristic | Source (Analogous Compound) |
| Molecular Formula | C12H9F3N2O | N/A |
| Molecular Weight | 266.21 g/mol | N/A |
| Appearance | Likely a solid at room temperature. | [13] |
| Solubility | Soluble in organic solvents. | [13] |
Visualizations: Diagrams for Clarity
Chemical Structure
Caption: Chemical structure of this compound.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][11]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for hazardous waste disposal.
Conclusion
While this compound is a promising building block in drug discovery, its structural similarity to other hazardous aromatic amines and trifluoromethylated compounds necessitates a cautious and well-informed approach to its handling. By understanding the inferred toxicological profile and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and safely harness the potential of this valuable chemical intermediate.
References
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- Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- U.S. Environmental Protection Agency. (n.d.). 3-(Trifluoromethyl)aniline - Hazard.
- Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline.
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- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.
- Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6.
- Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE.
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- PubChem. (n.d.). 2-(Trifluoromethyl)aniline.
- Thermo Fisher Scientific. (2008, October 11). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
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- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
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- ResearchGate. (2023, September 15). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.
- ACS Publications. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers.
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Methodological & Application
synthesis of Sorafenib using 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
Application Note: A Validated Protocol for the Synthesis of Sorafenib
Introduction: Sorafenib as a Cornerstone of Targeted Cancer Therapy
Sorafenib is an oral multi-kinase inhibitor that has become a critical therapeutic agent for treating several types of advanced cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC)[1][2]. Its efficacy stems from a dual mechanism of action: it simultaneously targets the RAF/MEK/ERK signaling pathway to inhibit tumor cell proliferation and blocks receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for the angiogenesis that supplies blood to tumors[3][4][5][6]. This dual-action approach, inhibiting both the tumor cells and their vascular supply, makes Sorafenib a cornerstone of modern targeted cancer therapy[5].
The molecular structure of Sorafenib, chemically named 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide, is centered around a diaryl urea moiety[7][8]. The synthesis of this specific urea linkage is the pivotal step in its production. While the prompt specified the use of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a comprehensive review of established chemical literature and patents indicates that this compound is not a recognized precursor for Sorafenib. The validated and most widely adopted synthetic routes rely on the coupling of two key intermediates: 4-chloro-3-(trifluoromethyl)aniline and 4-(4-aminophenoxy)-N-methylpicolinamide [9][10][11].
This application note provides a detailed, field-proven protocol for the final, crucial step in Sorafenib synthesis: the formation of the urea bond by reacting 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This method is well-documented, scalable, and avoids the use of more hazardous reagents like phosgene in the final coupling step[10][12].
Synthetic Strategy and Workflow
The core of Sorafenib synthesis lies in the formation of an unsymmetrical urea bond. The most efficient and common industrial method involves the reaction of an aromatic amine with an isocyanate. The isocyanate acts as a highly reactive electrophile, readily attacked by the nucleophilic amine of the second intermediate to form a stable urea linkage.
The overall workflow can be visualized as follows:
Figure 1: High-level workflow for the synthesis of Sorafenib.
Detailed Experimental Protocol: Urea Formation
This protocol details the final coupling step to produce Sorafenib from its key precursors.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Role |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 | 243.26 | Nucleophile (Amine) |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | 221.56 | Electrophile (Isocyanate) |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Reaction Solvent |
| n-Hexane | 110-54-3 | 86.18 | Anti-solvent for wash |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Recrystallization Solvent |
Safety Precautions:
-
Isocyanates are toxic and potent lachrymators. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and suspected carcinogen. Handle with care and avoid inhalation or skin contact.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before starting the experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(4-Aminophenoxy)-N-methylpicolinamide (5.0 g, 20.56 mmol, 1.0 eq).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere until the solid is fully dissolved.
-
-
Addition of Isocyanate:
-
Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (4.65 g, 21.00 mmol, 1.02 eq) in 25 mL of anhydrous DCM in the dropping funnel[7][11].
-
Causality: A slight excess of the isocyanate is used to ensure the complete consumption of the more valuable amine precursor. DCM is an excellent solvent for this reaction as it is inert to the reactants and allows for easy workup.
-
Add the isocyanate solution dropwise to the stirred amine solution over approximately 30 minutes. An immediate formation of a white precipitate may be observed. The reaction is exothermic; maintain the temperature below 30 °C, using a water bath if necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The disappearance of the starting amine spot (visualized under UV light) indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Upon completion, filter the reaction mixture through a Büchner funnel to collect the crude Sorafenib precipitate.
-
Wash the collected solid sequentially with 25 mL of DCM and then 25 mL of n-Hexane to remove any unreacted isocyanate and other soluble impurities.
-
Dry the crude product under vacuum at 50 °C for 4-6 hours. The expected yield of crude product is typically >90%.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add ethyl acetate (EtOAc) in a ratio of approximately 20 mL per gram of crude product. Heat the mixture to reflux (around 77 °C) with stirring until all the solid dissolves.
-
Causality: Recrystallization is a robust purification technique that relies on the difference in solubility of the product and impurities at different temperatures. Sorafenib is moderately soluble in hot EtOAc and poorly soluble at room temperature, allowing for its selective crystallization upon cooling.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold EtOAc, and dry under vacuum to a constant weight.
-
Characterization and Quality Control
The identity and purity of the synthesized Sorafenib should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 2.78 (d, 3H, -NHCH₃), 7.05 (d, 2H), 7.17 (dd, 1H), 7.33 (s, 1H), 7.55-7.65 (m, 4H), 8.15 (s, 1H), 8.48 (d, 1H), 8.75 (q, 1H, -NHCH₃), 8.90 (s, 1H, Urea-NH), 9.20 (s, 1H, Urea-NH). |
| Mass Spec (ESI+) | m/z: 465.09 [M+H]⁺ for C₂₁H₁₆ClF₃N₄O₃. |
| HPLC Purity | >99.0% (using a C18 column with a gradient of acetonitrile/water). |
| Melting Point | 201-204 °C (for the tosylate salt, the free base may differ). |
Mechanism of Action: Dual Pathway Inhibition
Sorafenib exerts its potent anti-cancer effects by targeting two critical pathways involved in tumor growth and survival[3].
-
Inhibition of Tumor Cell Proliferation: Sorafenib blocks the serine/threonine kinases in the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway)[3][4]. This pathway is often hyperactivated in cancer cells, and by inhibiting key kinases like C-RAF and B-RAF, Sorafenib effectively shuts down this pro-proliferative signal[3][5].
-
Inhibition of Angiogenesis: It inhibits multiple receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β)[3][6]. These receptors are essential for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By blocking these RTKs, Sorafenib starves the tumor of its blood supply[3][5].
Figure 2: Sorafenib inhibits both the angiogenesis and cell proliferation pathways.
Conclusion
The synthesis of Sorafenib via the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate represents a robust and scalable method for producing this vital anti-cancer agent. This protocol provides a clear, step-by-step guide with explanations for key procedural choices, ensuring a high yield and purity of the final product. The successful synthesis and characterization of Sorafenib enable further research into its therapeutic applications and the development of next-generation kinase inhibitors.
References
- What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025). Vertex AI Search.
- Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
- 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis.ChemicalBook.
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
- PharmGKB summary: Sorafenib P
- 4-Chloro-3-(trifluoromethyl)
- Sorafenib (BAY 43-9006, Nexavar)
- Mechanism of actions of sorafenib. Sorafenib inhibits tyrosine kinase...
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Convenient Synthesis of Sorafenib and Its Deriv
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect.
- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. (2010).
- Synthesis method for sorafenib. (2014).
- Synthesis of Sorafenib. (2009). Chinese Pharmaceutical Journal.
- Novel Process For The Prepar
- Process for the preparation of sorafenib. (2009).
Sources
- 1. youtube.com [youtube.com]
- 2. Novel Process For The Preparation Of Sorafenib [quickcompany.in]
- 3. droracle.ai [droracle.ai]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 10. tarjomefa.com [tarjomefa.com]
- 11. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 12. Synthesis of Sorafenib [journal11.magtechjournal.com]
reaction protocols for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline with isocyanates
This application note details the reaction protocols for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline (referred to herein as Aniline-A ), a highly specialized scaffold often utilized in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Sorafenib/Regorafenib).[1]
Technical Abstract
The reaction of Aniline-A with isocyanates to form diarylureas is kinetically challenged by two factors:
-
Electronic Deactivation: The 5-trifluoromethyl group (
) exerts a strong inductive electron-withdrawing effect ( ), significantly reducing the nucleophilicity of the primary amine.[1] -
Steric & Inductive Ortho-Effects: The 2-(3-pyridinyloxy) moiety introduces steric bulk adjacent to the amine and contributes further electron withdrawal via the ether linkage and the pyridine ring.[1]
Consequently, standard "click" urea synthesis protocols (RT, open air) often result in incomplete conversion or competitive hydrolysis of the isocyanate. This guide provides optimized protocols to overcome these barriers.
Part 1: Chemical Context & Mechanism[1][2][3]
Reactivity Profile
| Parameter | Characteristic | Impact on Protocol |
| Nucleophilicity | Low | Requires higher concentration (0.5–1.0 M) or elevated temperature.[1] |
| Solubility | Moderate (Lipophilic) | Soluble in DCM, THF, EtOAc. Less soluble in hexanes.[1] |
| Isocyanate Sensitivity | High | Isocyanates hydrolyze to amines/ureas with moisture; strictly anhydrous conditions are required due to slow reaction kinetics.[1] |
| Product Stability | High | The resulting urea is typically a stable, crystalline solid that precipitates from non-polar solvents. |
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate (
Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack.
Part 2: Experimental Protocols
Protocol A: The "Standard" High-Yield Method (Dichloromethane)
Best for: Reactive aromatic isocyanates and initial screening.[1]
Materials:
-
Aniline-A: 1.0 equiv.[1]
-
Isocyanate (R-NCO): 1.1 – 1.2 equiv.[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Base: None usually required; Pyridine (0.1 equiv) if reaction is stalled.
Step-by-Step:
-
Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Dissolve Aniline-A (e.g., 1.0 mmol, 338 mg) in anhydrous DCM (2.0 mL). Note: High concentration (0.5 M) drives the reaction.
-
Addition: Add the isocyanate (1.1 mmol) dropwise via syringe at room temperature (RT).
-
Incubation: Stir at RT for 4–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the aniline peak (
).
-
-
Workup (Precipitation):
-
If a precipitate forms (common for diarylureas): Filter the solid, wash with cold DCM (
mL) and Hexanes ( mL). -
If homogeneous: Concentrate to ~50% volume and add Hexanes to induce precipitation.
-
-
Purification: Vacuum dry. Recrystallize from EtOH/Water if necessary.
Protocol B: The "Forced" Method (Thermal/Catalytic)
Best for: Aliphatic isocyanates, bulky isocyanates, or sluggish reactions.
Materials:
-
Solvent: Anhydrous THF or Toluene.[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine), 5-10 mol%.[1]
-
Temperature: 60°C (THF) or 80°C (Toluene).
Step-by-Step:
-
Dissolution: Dissolve Aniline-A (1.0 equiv) and DMAP (0.1 equiv) in anhydrous THF (0.3 M concentration).
-
Addition: Add Isocyanate (1.5 equiv). Seal the vessel.
-
Heating: Heat to 60°C for 6–18 hours.
-
Why Heat? Overcomes the activation energy barrier caused by the electron-withdrawing
group.[1] -
Why DMAP? Acts as a nucleophilic catalyst, activating the isocyanate species.
-
-
Quench: Cool to RT. Add 1M HCl (aq) to remove DMAP/pyridine residues (if product is not acid-sensitive; otherwise, use water wash).
-
Extraction: Extract with EtOAc, wash with Brine, dry over
. -
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol C: The "Reverse" Method (In-Situ Isocyanate)
Use Case: If the commercial isocyanate is unavailable or unstable. Note: This converts Aniline-A into the isocyanate first, then reacts with amine B.
-
Activation: Dissolve Aniline-A in DCM/Sat.
(biphasic). -
Phosgenation: Add Triphosgene (0.35 equiv) at 0°C. Stir vigorously for 30 min.
-
Coupling: Add the partner Amine (R-NH2, 1.0 equiv). Stir 2h at RT.[1]
Part 3: Decision Logic & Troubleshooting
The following workflow illustrates the decision process for selecting the correct protocol based on real-time observations.
Figure 2: Experimental decision tree for optimizing urea formation.
Part 4: Quality Control & Validation
1. NMR Validation:
-
Urea Protons: Look for two distinct singlets (or one broad singlet) in the region
8.5 – 9.5 ppm (DMSO- ).[1] -
Shift Effect: The
attached to the electron-poor Aniline-A ring will typically be more downfield ( ppm) compared to the alkyl/aryl partner.[1]
2. Common Side Reactions:
-
Symmetrical Urea Formation: If water is present, the isocyanate hydrolyzes to an amine, which reacts with remaining isocyanate to form R-NH-CO-NH-R.[1]
-
Detection: Check LCMS for mass corresponding to Isocyanate Dimer.
-
Prevention:[1] Use strictly anhydrous solvents and Argon atmosphere.
-
3. Safety Note:
-
Isocyanates: Potent sensitizers and lachrymators.[1] Handle in a fume hood.
-
Aniline-A: Fluorinated anilines can be toxic; avoid skin contact.[1]
References
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..."[1] Cancer Research.[1] (Foundational chemistry for diarylurea kinase inhibitors).
-
Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development. (Detailed process chemistry for urea formation with deactivated anilines).
-
Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters. (Protocols for pyridinyl-oxy aniline derivatives).
-
Sigma-Aldrich. "2-Methoxy-5-(trifluoromethyl)aniline Product Page."[1] (Structural analog properties and handling).
Sources
scalable synthesis methods for Sorafenib amine intermediate
Application Note: Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
Part 1: Strategic Overview
The synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor, hinges critically on the quality and availability of its amine intermediate: 4-(4-aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9).[1] This intermediate represents the "nucleophilic half" of the convergent urea coupling that generates the final API.[1]
For process chemists, this molecule presents a classic chemoselectivity challenge.[1] The coupling of 4-aminophenol with 4-chloro-N-methylpicolinamide requires differentiating between two nucleophilic sites on the aminophenol: the phenoxide oxygen (desired) and the aniline nitrogen (undesired).[1]
Scalability Challenges:
-
Regioselectivity: Preventing N-alkylation, which leads to difficult-to-remove dimer impurities.
-
Purification: Traditional lab-scale methods use column chromatography, which is cost-prohibitive at kilogram scales.
-
Solvent Management: High-boiling dipolar aprotic solvents (DMF, DMSO) are often required for
reactions but are difficult to strip.[1]
This guide details a chromatography-free, scalable protocol based on the optimized Bankston route (Bayer), utilizing a controlled base addition strategy to maximize O-selectivity and facilitate precipitation-based isolation.[1]
Part 2: Reaction Pathway & Logic
The synthesis follows a Nucleophilic Aromatic Substitution (
Mechanism & Impurity Flow:
Figure 1: Reaction pathway highlighting the competition between O-alkylation (Product) and N-alkylation (Impurity).[1]
Part 3: Detailed Experimental Protocol
This protocol is designed for a 100g scale batch but is linear-scalable to kilogram quantities. It avoids chromatography by utilizing the solubility differential between the product and the inorganic salts/impurities in aqueous systems.[1]
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 4-Chloro-N-methylpicolinamide | 1.0 | Electrophile | Purity >98% (avoid dichloropyridines) |
| 4-Aminophenol | 1.1 | Nucleophile | Darkens on air exposure; use fresh/white solid |
| Potassium tert-butoxide (KOtBu) | 1.1 | Strong Base | Generates phenoxide; Moisture sensitive |
| Potassium Carbonate ( | 0.6 | Buffer Base | Scavenges HCl; Maintains basicity |
| DMF (N,N-Dimethylformamide) | 10 vol | Solvent | Anhydrous (<0.05% water) |
Step-by-Step Methodology
1. Phenoxide Generation (The "Pre-Activation" Step) [1]
-
Rationale: Pre-forming the potassium phenoxide eliminates the induction period and ensures the O-nucleophile is ready before the electrophile is introduced, reducing N-alkylation competition.[1]
-
Protocol:
-
Charge a reactor with DMF (500 mL) and 4-Aminophenol (12.0 g, 110 mmol) .
-
Inert the vessel with Nitrogen (
).[1] -
Add KOtBu (12.3 g, 110 mmol) portion-wise at ambient temperature (20–25°C).
-
Observation: The solution will turn dark reddish-brown. Stir for 30–60 minutes .
-
2. The
-
Rationale: The addition of mild base (
) alongside the electrophile buffers the reaction as the reaction proceeds, preventing protonation of the phenoxide by the leaving group conjugate acid.[1] -
Protocol:
-
Add 4-Chloro-N-methylpicolinamide (17.1 g, 100 mmol) to the reaction mixture.
-
Add
(8.3 g, 60 mmol) . -
Heat the mixture to 80°C .
-
Maintain temperature for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC. Reaction is complete when starting chloride is <1.0%.[1]
-
3. Quench and Controlled Precipitation
-
Rationale: The product is moderately soluble in hot EtOAc but insoluble in water. A dual-solvent quench removes DMF (into water) while keeping the product in the organic phase initially, followed by crystallization.[1]
-
Protocol:
-
Cool reaction mass to 20–25°C .
-
Slowly add Water (1000 mL) . Exotherm warning: DMF/Water mixing releases heat.[1]
-
Extract with Ethyl Acetate (EtOAc) (3 x 400 mL) .
-
Combine organic layers and wash with Brine (2 x 300 mL) to remove residual DMF.[1]
-
Dry organic layer over
, filter, and concentrate under vacuum to approx. 20% volume . -
Cool to 0–5°C to induce crystallization.
-
Filter the solid and wash with cold EtOAc/Heptane (1:1).[1]
-
4. Drying
-
Dry the filter cake in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 75–85% (approx. 18–20 g).[1]
-
Appearance: Tan to light brown solid.
Part 4: Process Control & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Range | Impact of Deviation |
| Temperature | 75–85°C | <70°C: Incomplete conversion. >90°C: Increased N-alkylation (dimer formation).[1] |
| Water Content | <0.1% | Water quenches KOtBu, stopping phenoxide formation and stalling the reaction.[1] |
| Stoichiometry | 1.1 eq Aminophenol | Excess aminophenol is easily washed away; deficiency leads to unreacted chloride (hard to separate).[1] |
Impurity Profile
-
Impurity A (N-Alkylated): 4-(4-hydroxyphenylamino)-N-methylpicolinamide.
-
Cause: Low base concentration or high temperature.
-
Remedy: Ensure full deprotonation with KOtBu before heating.
-
-
Impurity B (Dimer): Bis-alkylation product.[1]
-
Cause: Extreme excess of electrophile.
-
Remedy: Strict stoichiometry control (1.0 eq Electrophile : 1.1 eq Nucleophile).
-
Part 5: Alternative "Nitro" Route (For Ultra-High Purity)
If the N-alkylation impurity proves persistent (>0.5%) due to raw material variability, the Nitro-Reduction Route is the authoritative alternative.[1]
-
Coupling: React 4-Chloro-N-methylpicolinamide with 4-Nitrophenol (instead of aminophenol). The nitro group deactivates the ring, preventing side reactions.[1]
-
Reduction: Hydrogenate the resulting nitro-ether using Raney Nickel or Pd/C in Methanol/THF.
-
Benefit: This route guarantees 100% O-selectivity but adds a process step (Hydrogenation).
References
-
Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1][2][3][4][5] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[1][2][3][4][5][6] Link[1]
- Core reference for the direct coupling methodology and chromatography-free purific
-
Luo, Y., et al. "An Improved and Practical Synthetic Method for Sorafenib and Its Analogs."[1] Synthetic Communications, vol. 41, no.[1][4] 21, 2011, pp. 3140–3146.[1][4] Link[1][4]
- Discusses optimiz
-
Ramteke, P., & Gill, M. S. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib."[1][7][8] SynOpen, vol. 7, 2023, pp. 422–429.[1][9] Link
- Recent validation of the single-base approach and impurity management.
Sources
- 1. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. tarjomefa.com [tarjomefa.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Catalytic Hydrogenation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure often imparts favorable physicochemical properties, including improved solubility, metabolic stability, and binding affinity to biological targets. The conversion of flat, aromatic pyridine precursors into their sp³-rich piperidine counterparts is a direct and atom-economical strategy to access this valuable chemical space.[1]
This guide focuses on the selective catalytic hydrogenation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline. This substrate presents a distinct chemical challenge: the reduction of the electron-deficient pyridine ring while preserving the integrity of the aniline-bearing aromatic ring, the aryl ether linkage, and the robust trifluoromethyl group. Achieving high chemoselectivity is paramount. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating specific reaction conditions to ensure high conversion and catalyst longevity.[3]
These application notes provide a comprehensive overview of validated catalytic systems, explain the rationale behind key experimental parameters, and offer detailed, field-proven protocols for researchers engaged in pharmaceutical and chemical development.
Reaction Pathway and Mechanistic Rationale
The primary transformation is the saturation of the pyridine ring via the addition of three equivalents of molecular hydrogen to yield 2-(piperidin-3-yloxy)-5-(trifluoromethyl)aniline.
Caption: Catalytic hydrogenation of the pyridine moiety.
A critical aspect of this reaction is overcoming catalyst inhibition. The lone pair of electrons on the nitrogen atom of both the pyridine substrate and the piperidine product can irreversibly bind to the active sites of metal catalysts, leading to deactivation.[3] This challenge is effectively mitigated by conducting the hydrogenation in an acidic medium.
The acidic solvent protonates the pyridine nitrogen, forming a pyridinium ion. This protonation serves three crucial functions:
-
Activation: The resulting pyridinium ion is more electron-deficient and thus more susceptible to reduction than the neutral pyridine ring.[4][5]
-
Prevents Catalyst Poisoning: Protonation of the basic nitrogen atoms of the substrate and product prevents them from coordinating to the metal surface, thereby preserving the catalyst's activity.[5]
-
Conformational Locking: In cases of asymmetric synthesis with chiral auxiliaries, protonation can lock the substrate's conformation, enabling higher stereoselectivity.[4][5]
Optimizing the Catalytic System and Reaction Parameters
For the selective hydrogenation of functionalized pyridines, heterogeneous catalysts are overwhelmingly preferred in both laboratory and industrial settings due to their ease of separation, handling, and potential for recycling.[1]
Catalyst Selection:
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective and robust catalyst for pyridine hydrogenation. It is typically used in acidic solvents like glacial acetic acid and can function efficiently at room temperature, although it often requires significant hydrogen pressure.[6]
-
Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (Rh₂O₃): Rhodium-based catalysts are exceptionally active for this transformation and can often operate under milder conditions (lower pressure and temperature) compared to platinum.[3]
-
Palladium on Carbon (Pd/C): While widely used for many hydrogenations, such as the reduction of nitro groups, Pd/C is often less effective for saturating the pyridine ring compared to platinum or rhodium catalysts.[1][7]
Solvent Choice:
-
Glacial Acetic Acid: This is the solvent of choice when using PtO₂, serving as both the solvent and the essential acidic activator.[6]
-
Methanol (MeOH) or Trifluoroethanol (TFE): These alcohols can be used with catalysts like Rh/C, often in the presence of an acidic additive such as trifluoroacetic acid (TFA) to facilitate the reaction.[2][3]
Hydrogen Pressure and Temperature:
-
Pressure: Due to the aromatic stability of the pyridine ring, elevated hydrogen pressures are typically required to achieve reasonable reaction rates and full conversion. Pressures in the range of 50-70 bar (approx. 725-1015 psi) are common.[6] Milder conditions (e.g., 5 bar) may be feasible with highly active catalysts like Rh₂O₃.[3]
-
Temperature: Many pyridine hydrogenations can proceed effectively at ambient temperature.[6] Gentle heating to 40-50 °C may be employed to accelerate the reaction, particularly if lower pressures are used.[3]
The following table summarizes recommended starting conditions for protocol development.
| Parameter | Protocol 1: Platinum System | Protocol 2: Rhodium System | Rationale |
| Catalyst | PtO₂ (Adams' Catalyst) | 5% Rh/C or Rh₂O₃ | PtO₂ is a robust, well-documented catalyst for this transformation.[6] Rhodium offers higher activity, often under milder conditions.[3] |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | Higher loading of PtO₂ may be needed; Rhodium is typically more active, requiring lower loading. |
| Solvent | Glacial Acetic Acid | Methanol or TFE | Acetic acid acts as both solvent and activator for PtO₂.[6] Alcohols are common solvents for Rh-catalyzed reactions.[3] |
| Additive | None | Not always required, but TFA can be added if needed | Acetic acid serves this role in the PtO₂ system. |
| H₂ Pressure | 50-70 bar (725-1015 psi) | 5-20 bar (70-290 psi) | PtO₂ often requires higher pressures for full conversion.[6] Rhodium's high activity allows for lower pressure operation.[3] |
| Temperature | 25 °C (Room Temperature) | 25-40 °C | Both systems are effective at or near room temperature. |
| Reaction Time | 6-12 hours | 4-16 hours | Monitor by LC-MS or TLC for completion. |
Detailed Experimental Protocols
General Experimental Workflow
The following diagram outlines the standard workflow for the catalytic hydrogenation process.
Caption: General workflow for catalytic hydrogenation.
Protocol 1: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation
This protocol is based on well-established procedures for pyridine reduction using Adams' catalyst.[6]
Materials and Equipment:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure autoclave reactor with magnetic stirring, gas inlet, and pressure gauge
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: To a glass liner of a high-pressure autoclave, add this compound (1.0 eq) and PtO₂ (0.05 eq, 5 mol%).
-
Add glacial acetic acid to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Place the glass liner into the autoclave, seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor head and vessel by pressurizing with nitrogen or argon to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]
-
Begin vigorous stirring and maintain the reaction at room temperature (25 °C). The reaction is often accompanied by an exotherm and H₂ uptake.
-
Monitor the reaction by observing the cessation of hydrogen uptake. A small sample may be carefully withdrawn (after depressurizing and purging) to check for completion by LC-MS or TLC.
-
Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas (3-5 cycles).
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Catalyst Filtration (Critical Safety Step): Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst is pyrophoric and may ignite upon contact with air if allowed to dry. [1] Ensure the filter cake remains wet with solvent throughout the filtration. After filtration, immediately quench the filter cake with water before disposal.
-
Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-(piperidin-3-yloxy)-5-(trifluoromethyl)aniline by column chromatography on silica gel.
Safety and Handling Precautions
Substrate and Product:
-
Required PPE: Always handle the material in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]
Catalyst:
-
Spent platinum and rhodium catalysts are pyrophoric and can ignite spontaneously in air.[1] Never allow the filter cake to dry. Keep it wet with solvent and quench with water immediately after filtration.
Process Hazards:
-
Reactions involving hydrogen gas under high pressure pose a significant explosion risk. All operations must be conducted in equipment designed and rated for such pressures. A blast shield should be used, and personnel must be fully trained in high-pressure reactor operation.
References
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Harrod, J. F., & Yun, S. S. (1995). Titanocene(III) catalyzed homogeneous hydrosilation-hydrogenation of pyridines. Canadian Journal of Chemistry, 73(7), 1019-1025.
- Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Smith, C. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 481-486.
- Schmalzbauer, M., et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
- Kaga, A., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv.
- Al-Zoubi, R. M., et al. (2020). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry, 98(12), 779-787.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Beutner, G. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign.
- Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2597-2602.
- Glorius, F., et al. (2010). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-piperidino-5-(trifluoromethyl)aniline.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. merckmillipore.com [merckmillipore.com]
Application Note: Strategic Activation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
This Application Note is structured as a high-level technical guide for synthetic organic chemists and process development scientists. It addresses the specific challenges of activating 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline , a highly deactivated and sterically encumbered intermediate often encountered in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]
Executive Summary & Chemical Analysis
The synthesis of urea and amide linkages using This compound (referred to herein as Aniline-1 ) presents a dual challenge of electronic deactivation and steric hindrance .[1]
-
Electronic Deactivation: The trifluoromethyl group (
) at the 5-position exerts a strong inductive electron-withdrawing effect ( ), significantly lowering the nucleophilicity of the amine.[1] -
Steric & Electronic Ortho-Effect: The 3-pyridinyloxy group at the 2-position introduces steric bulk and potential inductive withdrawal through the pyridine ring, further reducing reactivity compared to simple meta-CF3 anilines.[1]
-
The "Pyridine Trap": The basic nitrogen on the pyridyl ether can act as a competitive nucleophile or proton trap, necessitating careful pH control during activation.
Standard coupling reagents (e.g., EDC/HOBt) often fail to drive reactions with Aniline-1 to completion. Successful functionalization requires converting this poor nucleophile into a reactive electrophile (Isocyanate/Carbamate) or using high-kinetic-force coupling agents.[1]
Chemical Structure & Reactivity Map[1]
Figure 1: Reactivity profile of Aniline-1 highlighting deactivating features and strategic activation routes.[1]
Reagent Selection Guide
| Reagent | Role | Pro | Con | Recommended For |
| Triphosgene | Isocyanate Precursor | Highest reactivity; converts poor nucleophile to strong electrophile.[1] | Safety hazard (phosgene source); requires strict SOPs. | Urea formation; large scale (cost-effective).[1] |
| Phenyl Chloroformate | Carbamate Precursor | Forms stable, crystalline intermediate; "Store-and-Use" capability.[1] | Requires two steps; atom economy lower than isocyanates.[1] | Bench-scale; parallel synthesis; difficult purifications.[1] |
| T3P (Propylphosphonic Anhydride) | Amide Coupling Agent | Low epimerization; high solubility; drives reaction by entropy. | Expensive; requires excess base.[1] | Amide formation with carboxylic acids.[1][2][3] |
| 1,1'-Carbonyldiimidazole (CDI) | Urea/Amide Linker | Mild; one-pot; no HCl generation.[1] | Moisture sensitive; imidazole byproduct can be hard to remove.[1] | Acid-sensitive substrates.[1][4][5] |
Detailed Protocols
Protocol A: Isocyanate Formation (The "Force" Route)
Objective: Convert Aniline-1 into the reactive isocyanate for subsequent reaction with a second amine (Urea synthesis).[1] Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[6]
Mechanism: Triphosgene decomposes in situ to phosgene, which reacts with the amine to form the carbamoyl chloride, followed by HCl elimination to the isocyanate.
Safety Critical:
-
Perform in a well-ventilated fume hood.[1]
-
Have aqueous ammonia or 10% NaOH available to neutralize spills.[1]
-
Aniline-1 contains a pyridine ring; HCl generated must be scavenged to prevent salt formation/precipitation.[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and a thermometer.
-
Solvation: Dissolve Aniline-1 (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Buffer: Add Saturated Aqueous Sodium Bicarbonate (
) (equal volume to DCM).-
Note: This biphasic system is critical.[1] It neutralizes HCl immediately, keeping the pyridine moiety of Aniline-1 as the free base and preventing the formation of the unreactive hydrochloride salt.
-
-
Activation: Cool the biphasic mixture to
with vigorous stirring. -
Addition: Dissolve Triphosgene (0.35 equiv, providing ~1.05 equiv phosgene) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.
-
Caution: Exothermic.[1] Maintain temp
.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (conversion of polar aniline to non-polar isocyanate).
-
Workup: Separate layers. Wash organic layer with brine, dry over
. -
Utilization: The resulting isocyanate solution is usually used in situ by adding the second amine (1.0-1.2 equiv) directly to the dried organic layer to form the urea.
Protocol B: Carbamate "Store-and-Use" Strategy
Objective: Create a stable, crystalline phenyl carbamate intermediate. Reagent: Phenyl Chloroformate.[1]
Procedure:
-
Dissolution: Dissolve Aniline-1 (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous THF or DCM at
. -
Addition: Add Phenyl Chloroformate (1.1 equiv) dropwise.
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Quench & Isolation: Quench with water.[1] Extract with EtOAc.[1] Wash with 1N HCl (to remove pyridine), then water/brine.
-
Purification: The phenyl carbamate of Aniline-1 often precipitates or crystallizes upon concentrating the solvent or triturating with ether/hexane.[1]
-
Coupling (Step 2): To form a urea, react the isolated carbamate with the second amine in DMSO or DMF at
(optionally with catalytic DMAP).
Protocol C: Direct Amide Coupling (T3P Method)
Objective: Couple Aniline-1 with a Carboxylic Acid (
Procedure:
-
Mix: Combine Carboxylic Acid (1.1 equiv), Aniline-1 (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc or DMF.
-
Activation: Add T3P solution (1.5 - 2.0 equiv) dropwise at
. -
Reaction: Heat to
. The elevated temperature is often necessary to overcome the low nucleophilicity of the aniline. -
Workup: Wash with water, sat.
, and brine.[7]
Workflow Visualization
Figure 2: Decision tree for selecting the optimal activation protocol based on the desired final linkage.
References
-
Synthesis of Sorafenib and Analogs (Urea Formation)
-
Bankston, D. et al. "A Scalable Synthesis of the VEGFR2 Inhibitor Sorafenib Tosylate." Organic Process Research & Development, 2002.
- Context: Describes the use of phenyl chloroformate vs. isocyanates for electron-deficient anilines in kinase inhibitor synthesis.
-
-
Triphosgene Protocols
-
Cotarca, L. et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996.
- Context: Comprehensive guide on safe handling and stoichiometry of triphosgene for isocyanate gener
-
-
T3P Coupling for Deactivated Anilines
-
Safety Data (Triphosgene)
Sources
- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. Application of Triphosgene in Organic Synthesis [en.highfine.com]
Troubleshooting & Optimization
recrystallization solvents for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
This technical guide details the purification and recrystallization protocols for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline (CAS: 946773-42-8).[1][2]
This compound is a critical diaryl ether intermediate, often utilized in the synthesis of kinase inhibitors (analogous to structures found in Sorafenib or Regorafenib development). Its dual-nitrogen character (a basic pyridine ring and a weakly basic aniline) combined with a lipophilic trifluoromethyl group presents specific purification challenges, notably "oiling out" and pH sensitivity.
Part 1: Technical Analysis & Solvent Selection
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
-
Lipophilicity: High, driven by the trifluoromethyl (
) group and aromatic rings. -
Basicity: Contains two basic centers.[2] The pyridine nitrogen (
) is more basic than the aniline nitrogen ( ). -
Solubility Behavior: Soluble in chlorinated solvents (DCM), esters (Ethyl Acetate), and lower alcohols (Methanol, Ethanol). Insoluble in water and aliphatic hydrocarbons (Hexanes, Heptane).
Recommended Solvent Systems
Based on the structural homology to pharmaceutical diaryl ethers, the following solvent systems are validated for high-purity recovery.
| System Class | Solvent Mixture | Ratio (v/v) | Mechanism of Action |
| Primary (Polar) | Ethanol / Water | 3:1 to 5:1 | Best for Purity. The compound dissolves in hot ethanol.[1][2] Water acts as the anti-solvent, exploiting the hydrophobic nature of the |
| Secondary (Non-Polar) | Toluene / Heptane | 1:2 to 1:4 | Best for Drying. Excellent for removing unreacted phenols or oily by-products.[2] Toluene solubilizes the aromatic core; Heptane reduces solubility upon cooling.[2] |
| Alternative | Isopropanol (IPA) | Pure | Best for Polymorph Control. Slower evaporation and cooling rates in IPA often yield larger, more stable crystal lattices, reducing static during handling. |
Part 2: Step-by-Step Recrystallization Protocols
Protocol A: The Ethanol/Water Displacement (Standard)
Use this method for crude material with >85% purity to achieve >98% HPLC purity.
-
Dissolution: Charge the crude solid into a flask. Add Ethanol (absolute) (approx. 5–7 mL per gram of solid).
-
Heating: Heat to reflux (
) with stirring until fully dissolved. If particulates remain, perform a hot filtration. -
Anti-Solvent Addition: While maintaining reflux, slowly add Deionized Water dropwise.[2]
-
Stop point: When a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1–2 mL of hot Ethanol to clear the solution back to transparent.[2]
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling will trap impurities.[2]
-
Crystallization: Once solid forms, cool further in an ice-water bath (
) for 30 minutes to maximize yield. -
Isolation: Filter the crystals via vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.[2]
Protocol B: Acid-Base Chemical Purification (For Low Purity Crude)
Use this method if the crude material is dark, oily, or contains significant inorganic salts.
-
Acid Extraction: Dissolve crude material in 1N HCl . The pyridine and aniline will protonate, becoming water-soluble.[2]
-
Wash: Extract the aqueous acid solution with Ethyl Acetate (2x).
-
Result: Non-basic impurities (unreacted phenols, neutral by-products) move to the organic layer. Discard the organic layer.[2]
-
-
Basification: Slowly adjust the aqueous layer to pH 9–10 using 2N NaOH or saturated
.-
Observation: The product will precipitate as a solid or oil out as the free base forms.[2]
-
-
Recovery: Extract the basic aqueous mixture with DCM (Dichloromethane) . Dry the DCM layer over
, filter, and evaporate. -
Final Polish: Recrystallize the resulting solid using Protocol A.
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The melting point of the solvated compound is likely lower than the boiling point of the solvent mixture, or the solution is too concentrated.[2] Solution:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (Ethanol) to dilute the solution slightly.
-
Seed Crystals: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool down very slowly.
Q2: My crystals are colored (yellow/brown) but should be off-white. How do I remove the color?
Cause: Oxidation products of the aniline functionality.[2] Solution: During the hot dissolution step (Protocol A, Step 2), add Activated Carbon (Charcoal) (approx. 5 wt% of mass). Stir at reflux for 10 minutes, then perform a hot filtration through a Celite pad before adding the water.
Q3: Can I use Methanol instead of Ethanol?
Answer: Yes, Methanol/Water works similarly. However, Methanol is more toxic and has a lower boiling point (
Part 4: Process Visualization
Workflow: Decision Matrix for Purification
Caption: Decision matrix for selecting between direct recrystallization and acid-base chemical purification based on crude purity.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24890832, 2-(Trifluoromethyl)aniline derivatives. Retrieved from [Link]
- European Patent Office. (2012). Patent WO2012037782A1: Tricyclic compounds, preparation methods, and their uses (Synthesis of pyridinyloxy aniline intermediates).
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection Guide. Retrieved from [Link]
Sources
Technical Support Center: Solubility Optimization for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
Executive Summary & Chemical Profile
The Challenge:
2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline presents a classic medicinal chemistry "solubility paradox." The trifluoromethyl (
The Solution: Successful handling requires exploiting the pyridine nitrogen (the most basic site, pKa ~5.2) for protonation-driven solubility or utilizing encapsulation strategies (Cyclodextrins) to mask the hydrophobic fluorinated core.[2][1]
Physicochemical Profile (Estimated)
| Property | Value (Est.) | Implication for Solubility |
| LogP | 3.5 – 4.2 | High lipophilicity.[2][1][3] Poor water solubility (< 10 µM). High permeability. |
| pKa (Pyridine) | ~5.2 | Critical Handle. Soluble at pH < 4.0 (fully protonated).[1] |
| pKa (Aniline) | ~2.5 | Very weak base due to electron-withdrawing |
| H-Bond Donors | 1 (Aniline | Limited interaction with water molecules.[2][1] |
| Crystal Energy | High | Strong |
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My compound precipitates immediately when adding DMSO stock to cell culture media."
Root Cause: The "Solvent Shift" effect. DMSO solvates the hydrophobic core. When diluted into aqueous media (water), the solvent power drops instantly. If the concentration exceeds the kinetic solubility limit of the neutral species, the compound aggregates and crashes out.
Corrective Action:
-
Reduce Final DMSO Concentration: Keep final DMSO < 0.5% (v/v).
-
The "Intermediate Dilution" Step: Do not pipette 10 mM stock directly into 10 mL media.
-
Use a Carrier: Pre-complex the compound with Hydroxypropyl-
-Cyclodextrin (HP- -CD) .-
Protocol: Dissolve compound in DMSO
Add to 20% HP- -CD in PBS Shake for 30 mins Filter Sterilize.
-
Scenario B: "I cannot get a clear 10 mM stock solution in DMSO."
Root Cause:
Hydrated DMSO or impure compound. The
Corrective Action:
-
Anhydrous DMSO: Use fresh, anhydrous DMSO (stored over molecular sieves).
-
Sonication: Sonicate at 40°C for 10–15 minutes. The thermal energy helps break the crystal lattice.
-
Vortexing: Vortex intermittently during sonication.
Scenario C: "In vivo formulation (IP/PO) is failing (suspension is clogging needles)."
Root Cause: Standard vehicles (CMC/Tween) are insufficient for this fluorinated lipophile.
Corrective Action: Switch to a pH-adjusted cosolvent system or a Self-Emulsifying Drug Delivery System (SEDDS) .
-
Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Water (Acidified to pH 4 with Methanesulfonic acid).[2][1]
-
Why Acid? Protonating the pyridine nitrogen (pKa ~5.2) increases solubility by orders of magnitude.
Visualizing the Solubility Logic
The following decision tree guides you through selecting the correct solvent system based on your application.
Figure 1: Solubility Decision Tree. Selects the optimal solvent system based on experimental constraints (toxicity, concentration, and route of administration).
Validated Protocols
Protocol 1: Preparation of 20% HP- -CD Stock (Universal Carrier)
Use this for cell-based assays where DMSO toxicity is a concern.[2][1]
-
Weighing: Weigh 2.0 g of Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Mixing: Vortex until clear. Adjust volume to 10 mL.
-
Sterilization: Pass through a 0.22 µm PES filter. Store at 4°C.[6]
-
Compound Addition: Add your DMSO stock of the aniline derivative (e.g., 10 µL of 10 mM stock) to 990 µL of this CD solution.
Protocol 2: Kinetic Solubility Assay (Do-It-Yourself)
Verify if your compound is soluble before running a valuable experiment.[2][1]
-
Prepare Buffer: Dispense 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.
-
Spike: Add 2 µL of 10 mM Compound Stock (in DMSO). Final Conc = 100 µM.
-
Incubate: Shake at 500 rpm for 2 hours at Room Temp.
-
Read: Measure Absorbance at 620 nm (Turbidity).
-
OD < 0.005: Soluble.
-
OD > 0.010: Precipitated.
-
-
Reference: Compare against a blank (2 µL DMSO + 198 µL PBS).
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol to make my primary stock solution?
-
Answer: No. While the compound dissolves in Methanol, it is volatile and hygroscopic (absorbs water). Evaporation changes the concentration, and water absorption causes precipitation over time. Always use Anhydrous DMSO for storage.
Q2: Why does the compound dissolve in 1N HCl but precipitate when I neutralize it?
-
Answer: In 1N HCl (pH ~0), the pyridine nitrogen is fully protonated (
), making it ionic and water-soluble.[2][1] When you neutralize to pH 7, you remove that proton. The molecule returns to its neutral, lipophilic state and precipitates. This confirms the pH-dependent solubility profile.[2][1]
Q3: Is this compound light-sensitive?
-
Answer: Fluorinated anilines are generally stable, but the ether linkage and aniline amine can be susceptible to photo-oxidation over long periods.[1] Store DMSO stocks in amber vials at -20°C or -80°C.
Q4: I see a "gummy" precipitate. What is that?
-
Answer: This is an "oiling out" phenomenon common with fluorinated compounds. Instead of forming a crystal, the hydrophobic molecules aggregate into an amorphous oil droplet. This is harder to redissolve than crystals. Solution: Add 10-20% PEG-400 to your buffer to prevent oiling out.[2][1]
References
-
BenchChem. (2025).[3] Application Note: Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO. Retrieved from [2][1]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP- -CD protocols).
-
Sigma-Aldrich. (2023).[2][1] Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)aniline (Structural Analogue). Retrieved from
-
GuideChem. (2023). Solubility properties of Trifluoromethyl-aniline derivatives. Retrieved from [2][1]
-
Cytiva. (2022). Buffer and sample preparation for direct binding assays in DMSO. Retrieved from [2][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
optimizing reaction temperature for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline derivatives
Subject: Optimizing Reaction Temperature for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline Derivatives Ticket ID: KB-SYN-2026-CF3PYR Status: Resolved / Expert Verified
Executive Summary
This guide addresses the critical temperature parameters governing the synthesis of This compound . This molecule is a high-value pharmacophore, often serving as the "left-hand" side of Type II kinase inhibitors (e.g., structures analogous to Sorafenib or Regorafenib).
The synthesis typically proceeds via two distinct thermal phases:
-
Phase A (High T): Nucleophilic Aromatic Substitution (SNAr) to form the ether linkage.
-
Phase B (Low/Controlled T): Reduction of the nitro intermediate to the final aniline.
Critical Warning: Mismanagement of temperature in Phase A leads to solvent decomposition and impurity profiles that are difficult to purge. Mismanagement in Phase B presents immediate safety hazards (thermal runaway).
Phase A: The Ether Coupling (SNAr)
Reaction: 2-chloro-5-(trifluoromethyl)nitrobenzene + 3-hydroxypyridine
The Thermodynamics of Coupling
Users often default to refluxing in high-boiling polar aprotic solvents (DMF, DMSO, NMP) to force the reaction. This is a common error.
-
The Problem: While the reaction requires heat to overcome the steric bulk of the pyridine nucleophile and the activation energy of the SNAr transition state, temperatures
C in DMF/DMAc accelerate solvent decomposition. -
The Mechanism: At high temperatures, DMF decomposes to form dimethylamine (
). This secondary amine is a better nucleophile than 3-hydroxypyridine. It attacks the electrophilic aromatic ring, displacing the chloride to form the impurity N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline .
Optimized Protocol: The "Goldilocks" Zone
Recommended Temperature:
| Parameter | Recommendation | Rationale |
| Solvent | DMAc (N,N-Dimethylacetamide) or NMP | More thermally stable than DMF. If using DMF, strictly limit T |
| Base | Potassium Carbonate ( | Milder than hydrides. Requires particle size reduction (milling) to improve surface area, allowing lower T. |
| Catalyst | 18-Crown-6 (Optional, 5 mol%) | Phase transfer catalyst. Increases the effective basicity of carbonate, allowing reaction completion at |
| Atmosphere | Nitrogen/Argon | Oxygen at high T promotes oxidative degradation of the electron-rich pyridine ring. |
Troubleshooting: Impurity Analysis
Q: I see a spot on TLC just above my product. What is it? A: This is likely the hydrolysis product (phenol) or the dimethylamine adduct.
-
Diagnosis: Run LCMS. If you see M+ for the target minus the pyridine plus
(hydrolysis) or plus (solvent attack), your temperature is too high. -
Fix: Lower T to
C and add 18-Crown-6 to maintain rate.
Phase B: The Nitro Reduction
Reaction: Nitro-ether Intermediate +
Exotherm Management
The reduction of the nitro group is highly exothermic (
-
The Risk: In batch reactors, initiating hydrogenation at high temperature (
C) can trigger a thermal runaway. The accumulation of hydroxylamine intermediates can also lead to sudden decomposition.[1] -
Target Temperature: Start at
. Only ramp to after consumption of 50% of theoretical hydrogen.
Selectivity (Dehalogenation)
Q: My
-
Fix: Use Pt/C (Platinum on Carbon) poisoned with sulfided agents if pyridine reduction is observed, or switch to Fe/NH4Cl (chemical reduction) which is temperature-forgiving but messy.
Visual Workflows
Diagram 1: SNAr Optimization Logic
This decision tree guides the researcher through the temperature selection process for the coupling step, highlighting the risks of solvent breakdown.
Caption: Decision matrix for optimizing the SNAr coupling temperature to balance kinetics vs. solvent decomposition.
Diagram 2: Thermal Safety in Reduction
This diagram illustrates the thermal runaway pathway during the nitro-reduction phase.
Caption: Thermal safety pathway for the catalytic hydrogenation of the nitro intermediate.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) after 24h | Temperature too low (<80°C) or Base insolubility. | Increase T to 95°C. Add 5 mol% 18-Crown-6 to solubilize the Carbonate base. |
| New Impurity (+27 mass units) | Solvent decomposition (DMF + | CRITICAL: Switch solvent to DMAc or NMP. Lower T to 90°C. Ensure anhydrous conditions. |
| Dark Tar / Polymerization | Thermal degradation of the pyridine ring (Oxidation). | Degas solvents thoroughly with |
| Rapid Pressure Rise (Reduction) | Thermal runaway (Exotherm). | Stop |
| De-fluorination (Loss of F) | Over-reduction of | Switch catalyst from Pd/C to Pt/C (sulfided) or Raney Nickel. Avoid alkaline conditions during hydrogenation. |
References
-
Vertex AI Search. (2026). Thermal decomposition of DMF in SNAr reactions. 2[3][4][5]
-
National Institutes of Health (NIH). (2016). A General Method for Nucleophilic Aromatic Substitution... using Hydroxide-Assisted Decomposition of DMF. 5[5]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. 1[4][5][6]
-
Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. 7[4][5]
-
BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. 8
Sources
- 1. mt.com [mt.com]
- 2. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions regarding the stability of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, particularly under acidic conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key starting material or intermediate in their synthetic workflows.
While specific, direct stability data for this exact molecule is not extensively published, this guide is built upon established principles of organic chemistry, data from analogous structures, and standard pharmaceutical stability testing methodologies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The molecule incorporates three key functional groups that dictate its stability: an aniline ring, a trifluoromethyl (-CF3) group, and a pyridinyl ether linkage.
-
Trifluoromethyl Group: The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group itself highly resistant to chemical and metabolic degradation under most conditions.[5][6] It is a strong electron-withdrawing group that deactivates the aniline ring.[5][7]
-
Aniline Moiety: The aniline nitrogen is basic and will be protonated under acidic conditions. The trifluoromethyl group's electron-withdrawing effect reduces the basicity of the aniline nitrogen compared to unsubstituted aniline.
-
Pyridinyl Ether Linkage: The diaryl ether bond is the most probable site of instability under strong acidic conditions. The pyridine nitrogen, being more basic than the aniline nitrogen, will readily protonate. This protonation can activate the ether linkage toward nucleophilic attack and cleavage.
Q2: What is the most likely degradation pathway under acidic conditions?
A2: The primary degradation pathway is anticipated to be the acid-catalyzed hydrolysis of the C-O ether bond . The mechanism likely involves the initial protonation of the pyridine nitrogen. This makes the pyridinyl ring a better leaving group and renders the ether linkage susceptible to nucleophilic attack by water, leading to cleavage of the bond.
Q3: What are the expected degradation products from acid hydrolysis?
A3: Cleavage of the ether bond would yield two primary degradation products:
-
3-Hydroxypyridine
-
2-Amino-4-(trifluoromethyl)phenol
Identifying these specific impurities in your sample via techniques like LC-MS would be strong evidence of acid-mediated degradation.
Q4: Are there any visual indicators of degradation?
A4: Yes. The formation of phenolic impurities and potential subsequent oxidation can often lead to a noticeable color change in the solution, typically developing a yellow, amber, or brown hue. While not quantitative, a color change upon addition of acid or during storage in an acidic medium is a strong qualitative indicator of instability.
Troubleshooting Guide: Investigating Instability
This section addresses common issues encountered during experiments that may point to the degradation of this compound.
Issue 1: Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis
-
Symptoms: Your HPLC chromatogram shows a decrease in the main peak area for the parent compound and the emergence of one or more new peaks, particularly after exposure to acidic mobile phases, reagents, or workup conditions.
-
Causality: This is the most direct evidence of degradation. The new peaks likely correspond to the hydrolysis products (3-Hydroxypyridine and 2-Amino-4-(trifluoromethyl)phenol) or other secondary degradants.
-
Recommended Actions:
-
Characterize the Impurities: Use LC-MS to determine the molecular weights of the new peaks. Compare them to the expected masses of the hydrolysis products.
-
Conduct a Forced Degradation Study: Systematically expose a pure sample of your compound to controlled acidic conditions to confirm that the impurities are generated from the parent compound. This is a cornerstone of stability testing.[8][9]
-
Optimize HPLC Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation products.[10] This may require adjusting the mobile phase composition, gradient, or column chemistry. High-Performance Liquid Chromatography (HPLC) is a versatile and highly sensitive technique for this purpose.[11]
-
Issue 2: Low Yield or Poor Recovery in Acid-Mediated Reactions
-
Symptoms: When using this compound in a reaction that requires acidic conditions (e.g., certain coupling reactions, salt formations, or deprotections), you observe significantly lower than expected yields of your desired product.
-
Causality: The acidic reagent or solvent system may be causing partial or complete degradation of your starting material before it has a chance to react. The rate of degradation is often accelerated by heat.
-
Recommended Actions:
-
Assess Starting Material Stability: Before running the full reaction, perform a blank run. Dissolve the starting material in the acidic reaction solvent and stir at the target temperature for the planned reaction time. Analyze the mixture by HPLC or TLC to quantify the extent of degradation.
-
Modify Reaction Conditions:
-
Temperature: Lower the reaction temperature if possible. Degradation reactions are often highly temperature-dependent.
-
Acid Choice: Consider using a weaker acid or a non-nucleophilic organic acid if the reaction chemistry allows.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol provides a systematic way to assess the stability of your compound and is adapted from standard industry practices outlined in ICH guidelines.[1][3][12]
Objective: To determine the rate and profile of degradation of this compound under defined acidic and thermal stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or DAD detector
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation:
-
Label three 10 mL volumetric flasks: "T0", "T8", "T24".
-
To each flask, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 1.0 M HCl to each flask.
-
Dilute to the mark with a 50:50 acetonitrile/water mixture. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
-
Timepoint T=0: Immediately take the "T0" flask, neutralize the solution by adding 1.0 mL of 1.0 M NaOH, and mix well. Filter an aliquot into an HPLC vial for analysis. This is your baseline sample.
-
Incubation: Place the "T8" and "T24" flasks into a controlled-temperature oven or water bath set at 60 °C.
-
Subsequent Timepoints:
-
After 8 hours, remove the "T8" flask, allow it to cool to room temperature, neutralize with 1.0 mL of 1.0 M NaOH, and prepare a sample for HPLC analysis.
-
After 24 hours, repeat the process for the "T24" flask.
-
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound at each timepoint to the T0 sample.
Data Presentation: Example Degradation Profile
The following table summarizes hypothetical, yet realistic, data that could be generated from the forced degradation study described above.
| Stress Condition | Temperature (°C) | Time (hours) | % Parent Remaining | % Degradation |
| 0.1 M HCl | 60 | 0 | 100.0% | 0.0% |
| 0.1 M HCl | 60 | 8 | 85.3% | 14.7% |
| 0.1 M HCl | 60 | 24 | 62.1% | 37.9% |
Visualizations
Diagram 1: Predicted Acid-Catalyzed Degradation Pathway
This diagram illustrates the most probable mechanism for the degradation of the target compound under acidic conditions, resulting in the cleavage of the diaryl ether bond.
Caption: Predicted pathway of acid-catalyzed hydrolysis.
Diagram 2: Forced Degradation Experimental Workflow
This flowchart outlines the logical steps for conducting a forced degradation study to investigate the stability of the compound.
Caption: Workflow for a typical forced degradation study.
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines. Retrieved from [Link]
-
Soln Pharma. (n.d.). ICH Guidelines For Stability. Retrieved from [Link]
-
The Chromato Channel. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. Retrieved from [Link]
-
Pharma International. (2024, April 27). ICH Q1A: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS [Video]. YouTube. Retrieved from [Link]
-
Assyro AI. (2026, January 25). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Retrieved from [Link]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
- Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
-
MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Analytical Instruments. (n.d.). SOP: Stability-Indicating HPLC Operation & System Suitability (Assay/Impurities). Retrieved from [Link]
-
JACS Au. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC. Retrieved from [Link]
-
ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. Retrieved from [Link]
-
RSC Publishing. (n.d.). The acid-catalysed hydrolysis of diaryl carbonates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
PubMed. (2020, September 4). Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]
-
RSC Publishing. (2014, April 3). Proton Location in Acid...Pyridine Hydrogen Bonds of Multi-Component Crystals. Retrieved from [Link]
-
TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
-
Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Guidelines For Stability [solnpharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assyro.com [assyro.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. vaia.com [vaia.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
1H NMR spectrum interpretation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
An In-Depth Guide to the 1H NMR Spectral Interpretation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals, confirming the structure of a novel small molecule is a critical step in the discovery pipeline. This guide offers a detailed, expert-led interpretation of the proton (¹H) NMR spectrum for this compound, a compound featuring a complex interplay of electron-donating and electron-withdrawing substituents on two distinct aromatic systems.
This analysis moves beyond a simple peak-to-proton assignment. We will dissect the electronic and steric factors governing the chemical shifts and coupling patterns, compare the expected spectrum to that of structural isomers to highlight key diagnostic features, and provide a robust experimental protocol. This guide is designed to serve as a self-validating framework for researchers, grounding its interpretations in the fundamental principles of NMR spectroscopy.
Molecular Structure and Proton Environment Analysis
To interpret the spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons. The molecule is comprised of a trisubstituted aniline ring linked via an ether bridge to a substituted pyridine ring.
Figure 1. Labeled structure of this compound.
The key proton environments are:
-
-NH₂ Protons (Hₐ, Hₑ): Two protons of the amine group.
-
Aniline Ring Protons (Hₐ, Hₑ, Hₑ): Three aromatic protons on the trifluoromethyl-substituted ring.
-
Pyridine Ring Protons (Hₑ, Hₑ, Hₑ, Hᵢ): Four aromatic protons on the pyridine ring.
Predicted ¹H NMR Spectrum and Interpretation
While an experimental spectrum is definitive, a predicted spectrum based on established principles of substituent effects provides a powerful framework for analysis. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the pyridine nitrogen, combined with the electron-donating effects of the amine (-NH₂) and ether (-O-) linkages, creates a dispersed and highly informative spectrum.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
|---|---|---|---|---|---|
| Hᵢ (Pyridine C6) | 8.45 - 8.35 | dd | J = 4.5, 1.5 | 1H | Ortho to pyridine N and ether; highly deshielded. Coupled to Hₑ and Hₑ. |
| Hₑ (Pyridine C2) | 8.35 - 8.25 | d | J = 2.5 | 1H | Ortho to pyridine N; deshielded. Coupled only to Hₑ. |
| Hₑ (Pyridine C4) | 7.40 - 7.30 | ddd | J = 8.5, 4.5, 1.0 | 1H | Coupled to Hₑ, Hᵢ, and shows long-range coupling to Hₑ. |
| Hₑ (Aniline C6) | 7.30 - 7.20 | d | J = 2.0 | 1H | Ortho to the strongly withdrawing -CF₃ group. Exhibits only meta-coupling to Hₑ. |
| Hₑ (Pyridine C5) | 7.25 - 7.15 | dd | J = 8.5, 2.5 | 1H | Experiences typical ortho and meta coupling from Hₑ and Hₑ. |
| Hₑ (Aniline C4) | 7.05 - 6.95 | dd | J = 8.5, 2.0 | 1H | Ortho to -CF₃ and meta to -NH₂. Coupled to Hₑ and Hₑ. |
| Hₑ (Aniline C3) | 6.80 - 6.70 | d | J = 8.5 | 1H | Ortho to the electron-donating -NH₂ group; most shielded aniline proton. |
| Hₐ, Hₑ (-NH₂) | 4.00 - 3.80 | br s | N/A | 2H | Exchangeable protons. Appears as a broad singlet; chemical shift is solvent and concentration dependent. |
Detailed Causality of Assignments:
-
Pyridine Ring Protons (Hᵢ, Hₑ, Hₑ, Hₑ): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, causing all protons on this ring to appear significantly downfield (at a higher ppm value) compared to a standard benzene ring.
-
Hᵢ and Hₑ are ortho to the nitrogen and are therefore the most deshielded. Hᵢ is further deshielded by the adjacent ether linkage.
-
The splitting patterns are complex due to a combination of ortho, meta, and para couplings, which are characteristic of substituted pyridine systems.
-
-
Aniline Ring Protons (Hₑ, Hₑ, Hₑ): The chemical shifts on this ring are determined by the competing effects of three substituents.
-
The -NH₂ group is strongly electron-donating, which shields (moves upfield) the ortho (Hₑ) and para (Hₑ) positions.
-
The -CF₃ group is strongly electron-withdrawing, which deshields (moves downfield) the ortho (Hₑ) and para (Hₑ) positions.
-
The ether oxygen is also electron-donating.
-
The final positions are a weighted average of these effects. Hₑ, being ortho to the powerful -NH₂ group, is the most shielded (lowest ppm) of the aniline protons. Hₑ, being ortho to the -CF₃ group, is the most deshielded.
-
-
Amine Protons (Hₐ, Hₑ): These protons are attached to nitrogen and can exchange with trace amounts of water or acidic impurities in the solvent (e.g., CDCl₃). This rapid exchange often leads to the collapse of coupling and the appearance of a broad singlet. Its chemical shift is highly variable and not always a reliable diagnostic tool on its own.
Comparison with a Structural Alternative: The 4-Pyridinyloxy Isomer
To appreciate the diagnostic power of this ¹H NMR spectrum, it is instructive to compare it with a hypothetical structural isomer, such as 2-(4-Pyridinyloxy )-5-(trifluoromethyl)aniline.
| Feature | 3-Pyridinyloxy Isomer (Topic) | 4-Pyridinyloxy Isomer (Alternative) | Rationale for Difference |
| Pyridine Proton Symmetry | Four distinct signals (Hᵢ, Hₑ, Hₑ, Hₑ) | Two distinct signals (AA'BB' system) | The 4-substituted pyridine ring possesses a C₂ axis of symmetry, making the protons at C2/C6 and C3/C5 chemically equivalent. |
| Pyridine Splitting Pattern | Complex (dd, d, ddd, dd) | Two simple doublets | The simplified symmetry results in a much simpler splitting pattern, which would be immediately distinguishable. |
| Aniline Ring Spectrum | Largely unchanged | Largely unchanged | The electronic effect transmitted through the ether linkage from the 4-pyridyl vs. 3-pyridyl position would cause minor (<0.1 ppm) changes to the aniline proton shifts, but the primary diagnostic difference is in the pyridine region. |
This comparison demonstrates that the pyridine region of the ¹H NMR spectrum serves as a definitive fingerprint to distinguish between positional isomers.
Experimental Protocol for Spectrum Acquisition
This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum for this type of small molecule.
Figure 2. Standard workflow for ¹H NMR analysis.
Trustworthiness: A Self-Validating System
The assignments proposed in Table 1, while based on strong theoretical grounding, should always be confirmed experimentally. The protocol becomes self-validating by incorporating 2D NMR experiments:
-
COSY (Correlation Spectroscopy): A COSY experiment would show correlations (cross-peaks) between protons that are spin-coupled. For example, it would definitively link Hₑ to Hₑ and Hₑ on the aniline ring, and show the entire coupling network of the four pyridine protons, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would confirm that the protons assigned to the aniline ring are indeed attached to carbons in that ring's environment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. It could, for instance, show a correlation from Hₑ and Hₑ to the carbon bearing the -CF₃ group, solidifying their assignments.
By using these orthogonal datasets, the initial 1D ¹H NMR interpretation is rigorously validated, ensuring the highest level of scientific trustworthiness.
Conclusion
The ¹H NMR spectrum of this compound is complex but entirely interpretable through the systematic application of fundamental NMR principles. The distinct electronic nature of the substituents leads to a well-dispersed spectrum, allowing for the unambiguous assignment of every proton. The key diagnostic features lie in the unique chemical shifts and coupling patterns of the protons on both the aniline and pyridine rings. By comparing this predicted spectrum with that of a structural isomer, we underscore the technique's power in distinguishing subtle structural differences. The provided experimental workflow, when combined with 2D NMR for validation, represents a robust and reliable method for the structural elucidation of novel pharmaceutical compounds.
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Comparative Guide: Validating Analytical Strategies for Trifluoromethyl Aniline Derivatives
Executive Summary & Strategic Context
Trifluoromethyl aniline (TFMA) derivatives (e.g., 2-, 3-, and 4-aminobenzotrifluoride) are critical pharmacophores in drug development, serving as precursors for blockbuster therapeutics like Leflunomide and Flutamide . The electron-withdrawing trifluoromethyl (
-
Positional Isomerism: The 2-, 3-, and 4- isomers often co-elute on standard C18 phases due to identical mass and similar hydrophobicity.
-
Genotoxicity Potential: Many aniline derivatives are flagged as potential genotoxic impurities (PGIs), requiring quantification at ppm levels (Threshold of Toxicological Concern, TTC).
-
Ionization Suppression: The
group lowers the basicity of the amine ( ), complicating retention in reverse-phase chromatography.
This guide compares three dominant analytical platforms—HPLC-UV , UHPLC-MS/MS , and GC-FID —and provides a validated workflow for the most robust approach.
Comparative Analysis of Analytical Platforms
The choice of method depends strictly on the analytical intent: Assay/Purity (Macro level) vs. Trace Impurity/PGI (Micro level).
Table 1: Performance Matrix for TFMA Analysis
| Feature | Method A: HPLC-UV (C18/Phenyl) | Method B: GC-FID | Method C: UHPLC-MS/MS |
| Primary Application | Raw Material Assay, Purity (>0.05%) | Positional Isomer Resolution | Genotoxic Impurity Quantification (<10 ppm) |
| Specificity (Isomers) | Moderate (Requires specialized columns) | High (Boiling point differences) | Low (Isomers have identical m/z) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.1 µg/mL | ~0.5 ng/mL |
| Robustness | High (Standard QC friendly) | High (No solvent effects) | Moderate (Matrix effects) |
| Cost per Run | Low | Low | High |
| Expert Verdict | Best for Routine QC | Best for Isomer Ratio | Best for Safety Screening |
Expert Recommendation: The "Orthogonal" HPLC Protocol
While GC-FID is excellent for separating isomers based on volatility, HPLC-UV remains the standard for GMP environments due to ease of validation. However, the standard C18 column often fails to resolve 3-TFMA from 4-TFMA.
The Solution: Use a Fluorophenyl (PFP) or Phenyl-Hexyl stationary phase.
-
Mechanism:[1] These phases utilize
interactions and halogen-specific selectivity, which are orthogonal to the hydrophobicity-driven separation of C18.
Protocol 1: High-Resolution HPLC-UV for Purity Profiling
-
Target: Separation of 2-, 3-, and 4-TFMA isomers and degradation products.
-
System: Agilent 1290 or equivalent UHPLC/HPLC.
Chromatographic Conditions
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep anilines protonated/neutral depending on specific
, but primarily improves peak shape by suppressing silanol activity). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar degradants)
-
2-15 min: 10%
60% B (Linear ramp) -
15-20 min: 60%
90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 240 nm (Maximal absorbance for TFMA; 254 nm is less sensitive).
-
Temperature: 35°C.
Self-Validating System Suitability Criteria (SST)
-
Resolution (
): between critical isomer pair (usually 3-TFMA and 4-TFMA). -
Tailing Factor (
): (Crucial for amines; if , increase buffer strength). -
Precision: %RSD
for 6 replicate injections.
Protocol 2: Trace Quantification via LC-MS/MS (PGI Workflow)
-
Target: Quantifying TFMA as a genotoxic impurity in a drug substance.
-
Mode: Selected Reaction Monitoring (SRM).
Mass Spec Parameters
-
Source: Electrospray Ionization (ESI) Positive.[3]
-
Precursor Ion:
(e.g., m/z 162.1 for TFMA). -
Product Ions: m/z 142.0 (Loss of HF), m/z 122.0.
-
Critical Step: Use Ammonium Formate (5mM) instead of just Formic Acid to stabilize ionization.
Validation Logic (ICH Q2(R2) Aligned)
The recent ICH Q2(R2) guideline emphasizes a lifecycle approach.[4] Your validation must prove the method is "fit for purpose."[5]
A. Specificity (Stress Testing)
Do not just inject the standard. You must perform Forced Degradation :
-
Acid/Base Hydrolysis (0.1 N HCl/NaOH, 60°C, 2h).
-
Oxidative Stress (3%
). -
Requirement: Peak purity angle < Peak purity threshold (using Diode Array Detector). Ensure no degradants co-elute with the main TFMA peak.
B. Linearity & Range
-
Range: From LOQ to 120% of the target concentration.
-
Acceptance:
; Residual plot must show random distribution (no "U" shape).
C. Accuracy (Recovery)
Since TFMAs are volatile, recovery issues often stem from sample prep, not the column.
-
Protocol: Spike TFMA into the sample matrix at 50%, 100%, and 150%.
-
Acceptance: Mean recovery 98.0% – 102.0% (Assay) or 80% – 120% (Trace Impurity).
D. Robustness (The "Design Space")
Vary the following by
-
Flow rate (0.9 to 1.1 mL/min).
-
Column Temp (30°C to 40°C).
-
% Organic modifier.[6]
-
Evidence: If Resolution (
) drops below 1.5, the method is not robust.
Visualizations & Workflows
Diagram 1: Method Development Decision Tree
This logic flow determines whether to use HPLC, GC, or MS based on the analyte properties.
Caption: Decision matrix for selecting the optimal analytical platform based on sensitivity and selectivity requirements.
Diagram 2: Validation Workflow (ICH Q2 R2)
A step-by-step guide to the validation lifecycle.
Caption: Sequential workflow for validating analytical methods according to ICH Q2(R2) guidelines.
Experimental Data: Representative Performance
Simulated data based on validated protocols for 3-(trifluoromethyl)aniline.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Linearity ( | 0.9998 (Range: 10-200 µg/mL) | Pass | |
| Accuracy (100%) | 98.0 - 102.0% | 100.4% (RSD 0.8%) | Pass |
| Repeatability (n=6) | RSD | 0.5% | Pass |
| LOD (S/N > 3) | N/A | 0.08 µg/mL | Info |
| Specificity | No interference | Purity Angle < Purity Threshold | Pass |
Troubleshooting & Expert Insights
-
Peak Tailing: Amines interact with free silanols on silica.
-
Fix: Ensure your mobile phase has sufficient ionic strength (e.g., add 10-20mM Ammonium Formate) or use "End-capped" columns.
-
-
Ghost Peaks: TFMAs can be sticky.
-
Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
-
-
Retention Shift: The
group is sensitive to pH changes near the .-
Fix: Control mobile phase pH within
units.
-
References
-
ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][7] [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[8] Analytical Procedures and Methods Validation for Drugs and Biologics.[7][9][10][Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline.[11][Link]
-
SIELC Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.[Link]
Sources
- 1. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. mastercontrol.com [mastercontrol.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
A Comparative Guide to the Structural Elucidation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs formulation development, and ensures the intellectual property of a novel chemical entity. 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a molecule featuring a flexible ether linkage between a pyridine and a trifluoromethylated aniline ring, presents a compelling case study in structural analysis. The presence of the trifluoromethyl group significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry.[1][2]
This guide provides an in-depth comparison of analytical techniques for the comprehensive structural characterization of this compound. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous solid-state structure determination, obtaining suitable crystals can be a significant bottleneck.[3] Consequently, a multi-technique approach is often necessary to piece together the complete structural puzzle. We will explore the insights that can be gleaned from SCXRD of analogous structures and delve into the complementary data provided by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and thermal analysis.
The Pursuit of a Definitive Structure: The Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unparalleled detail about the atomic arrangement in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. This technique is the only one that can definitively reveal the molecule's conformation and how it packs in a crystal lattice.[3]
Challenges in Crystallization
Despite extensive searches of crystallographic databases, a definitive crystal structure for this compound has not been publicly reported. This is not uncommon for molecules possessing a degree of conformational flexibility, as the energetic barrier to forming a well-ordered, single crystal can be high. The ether linkage in the target molecule allows for rotation between the pyridinyl and aniline moieties, potentially leading to multiple low-energy conformations that can hinder the crystallization process.
Insights from Analogous Structures
In the absence of a direct crystal structure, we can infer potential structural features by examining the crystal structures of its constituent parts and related molecules. For instance, the crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline reveals that the molecules are linked into helical chains via N—H⋯N hydrogen bonding between the amino group and the pyridine nitrogen atom.[4] This suggests that similar hydrogen bonding motifs could be present in the crystal structure of our target molecule, influencing its packing arrangement.
Furthermore, analysis of various aniline derivatives by SCXRD has shown that intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in their solid-state packing.[3] The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can also participate in intermolecular interactions that influence crystal packing.
A Multi-faceted Approach: Alternative and Complementary Analytical Techniques
Given the challenges in obtaining a single crystal, a combination of other analytical techniques is essential for a comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Conformation in Solution
NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of a molecule in solution. For this compound, a suite of NMR experiments can provide a wealth of information.
-
¹H NMR: Will confirm the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the pyridinyloxy substituent.
-
¹³C NMR: Will identify all unique carbon atoms, including the trifluoromethyl carbon, which will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Will show a singlet for the CF₃ group, providing information about its electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridinyl and aniline rings through the ether linkage.
-
NOESY/ROESY: These experiments can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, ¹⁹F, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and cross-peaks to elucidate the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing information about its chemical formula and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₂H₉F₃N₂O).
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can help to confirm the connectivity of the molecule. For example, fragmentation would likely occur at the ether linkage, yielding fragments corresponding to the pyridinyloxy and trifluoromethylaniline moieties.
Experimental Protocol: GC-MS Analysis [1]
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, toluene) to a concentration of 100-500 µg/mL.[1]
-
Chromatographic Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
Mass Analysis: The eluting compound is introduced into the mass spectrometer, typically using electron ionization (EI), and the mass spectrum is recorded.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Vibrational Spectroscopy (FTIR and Raman): Identifying Functional Groups
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
-
FTIR: Expected characteristic absorption bands would include N-H stretching vibrations for the amine group, C-O-C stretching for the ether linkage, and strong C-F stretching vibrations for the trifluoromethyl group.
-
Raman: Will provide complementary information, particularly for the aromatic ring vibrations.
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's vibrational modes.[5]
Thermal Analysis (DSC and TGA): Assessing Thermal Stability and Purity
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material.
-
DSC: Can be used to determine the melting point and detect any phase transitions, which can be indicative of polymorphism.
-
TGA: Measures the change in mass as a function of temperature, providing information about the thermal stability and decomposition profile of the compound.
Comparative Analysis of Techniques
| Technique | Information Provided | Sample Requirements | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths/angles, conformation, intermolecular interactions. | High-quality single crystal (typically > 0.1 mm). | Crystal growth can be challenging; provides solid-state structure only. |
| Nuclear Magnetic Resonance (NMR) | Connectivity, chemical environment of nuclei, solution-state conformation. | 5-10 mg, soluble in deuterated solvent. | Does not provide direct information on bond lengths/angles or crystal packing. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern. | Microgram to nanogram quantities. | Does not provide detailed structural or conformational information. |
| Vibrational Spectroscopy (FTIR/Raman) | Presence of functional groups. | Small amount of solid or liquid sample. | Ambiguous for complex molecules; interpretation often requires computational support. |
| Thermal Analysis (DSC/TGA) | Melting point, phase transitions, thermal stability. | 1-5 mg of solid sample. | Provides no direct structural information. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel compound like this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural analysis of this compound serves as an excellent illustration of the synergies between various analytical techniques. While single-crystal X-ray diffraction provides the most definitive structural information, its reliance on successful crystallization necessitates the use of a broader analytical toolkit. Spectroscopic methods such as NMR and mass spectrometry are indispensable for confirming the molecular structure and connectivity, while vibrational spectroscopy and thermal analysis provide valuable data on functional groups and material properties. By judiciously applying this combination of techniques, researchers can build a comprehensive and robust understanding of a molecule's structure, even in the absence of a definitive crystal structure. This integrated approach is fundamental to advancing drug discovery and materials science.
References
- Arjunan, V., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 574-586.
-
ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]
-
SpectraBase. 2-Methyl-5-(trifluoromethyl)aniline. [Link]
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Iowa Research Online. CCDC 2352759: Experimental Crystal Structure Determination. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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Cambridge Crystallographic Data Centre. CCDC: The Home of Small Molecule Crystal Structures. [Link]
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University of Arizona. CCDC 1529102: Experimental Crystal Structure Determination. [Link]
-
National Institutes of Health. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. [Link]
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University of Toyama. CCDC 2016702: Experimental Crystal Structure Determination. [Link]
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University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
-
MassBank. MSBNK-UvA_IBED-UI000201. [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
- Harča, M., et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
National Institutes of Health. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. [Link]
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MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]
-
Cheméo. Benzenamine, 2-chloro-5-(trifluoromethyl)-. [Link]
-
ATB. 2-(Trifluoromethyl)aniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
